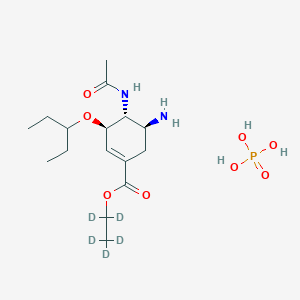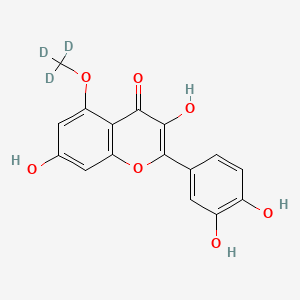
Azaleatin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azaleatin-d3 is a deuterated form of azaleatin, an O-methylated flavonol, which is a type of flavonoid. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects on human health. Azaleatin was first isolated from the flowers of Rhododendron mucronatum in 1956 and has since been found in various other plant species . The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and biological effects of azaleatin due to its enhanced stability and traceability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Azaleatin-d3 typically involves the deuteration of azaleatin. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration at specific positions on the azaleatin molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors to facilitate the deuteration reaction. The starting material, azaleatin, is dissolved in a suitable solvent, and deuterium gas is introduced under controlled temperature and pressure conditions. The reaction mixture is then purified using chromatographic techniques to isolate the deuterated product.
化学反应分析
Types of Reactions
Azaleatin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavonol.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride (Ac2O) and sulfuric acid (H2SO4) are employed for acetylation reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Acetylated flavonols and other substituted derivatives.
科学研究应用
Azaleatin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of flavonoids in plants and animals.
Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Utilized in the development of dietary supplements and functional foods due to its health benefits.
作用机制
The mechanism of action of Azaleatin-d3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: Inhibits enzymes such as xanthine oxidase and β-glucuronidase, which are involved in oxidative stress and inflammation.
Signal Transduction: Modulates signaling pathways related to inflammation, apoptosis, and cell proliferation.
相似化合物的比较
Azaleatin-d3 is compared with other similar flavonoids, highlighting its uniqueness:
Quercetin: Both azaleatin and quercetin are flavonols, but azaleatin has an additional methoxy group, which enhances its stability and bioavailability.
Isorhamnetin: Similar to azaleatin, isorhamnetin is an O-methylated flavonol, but it differs in the position of the methoxy group.
Kaempferol: Another flavonol with similar antioxidant properties but lacks the methoxy group present in azaleatin.
List of Similar Compounds
- Quercetin
- Isorhamnetin
- Kaempferol
- Luteolin
- Cinaroside
This compound stands out due to its enhanced stability and traceability, making it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C16H12O7 |
|---|---|
分子量 |
319.28 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-11-5-8(17)6-12-13(11)14(20)15(21)16(23-12)7-2-3-9(18)10(19)4-7/h2-6,17-19,21H,1H3/i1D3 |
InChI 键 |
RJBAXROZAXAEEM-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
规范 SMILES |
COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
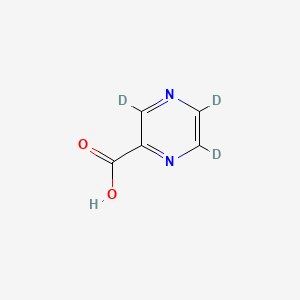

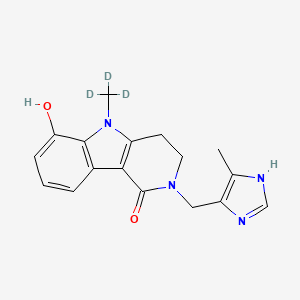
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
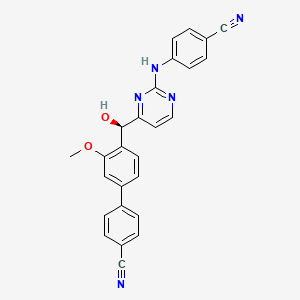
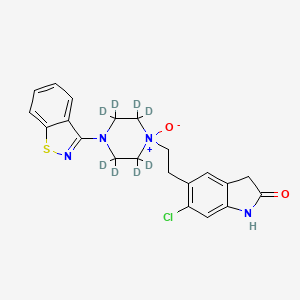
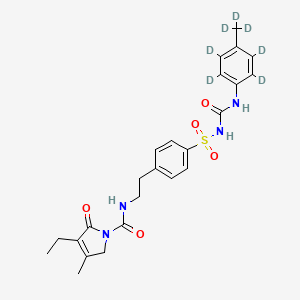

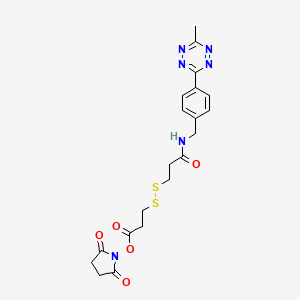


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
